Pyridine, 2-hydrazinyl-4,5-dimethyl-
CAS No.: 1154030-52-0
Cat. No.: VC6572082
Molecular Formula: C7H11N3
Molecular Weight: 137.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1154030-52-0 |
---|---|
Molecular Formula | C7H11N3 |
Molecular Weight | 137.186 |
IUPAC Name | (4,5-dimethylpyridin-2-yl)hydrazine |
Standard InChI | InChI=1S/C7H11N3/c1-5-3-7(10-8)9-4-6(5)2/h3-4H,8H2,1-2H3,(H,9,10) |
Standard InChI Key | JVTGLUUDICJCOH-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1C)NN |
Introduction
Structural Characteristics and Molecular Properties
Molecular Identity and Formula
Pyridine, 2-hydrazinyl-4,5-dimethyl- has the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . Its IUPAC name is (4,5-dimethylpyridin-2-yl)hydrazine, reflecting the substitution pattern on the pyridine ring. The compound’s SMILES notation is CC1=CC(=NC=C1C)NN, which encodes the positions of the methyl and hydrazinyl groups .
The InChIKey JVTGLUUDICJCOH-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features . Computational analyses predict a collision cross-section (CCS) of 127.2 Ų for the [M+H]+ adduct, which is critical for mass spectrometry-based identification .
Table 1: Predicted Collision Cross Sections for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 138.1026 | 127.2 |
[M+Na]+ | 160.0845 | 139.2 |
[M+NH₄]+ | 155.1291 | 135.7 |
[M-H]- | 136.0880 | 130.2 |
Electronic and Steric Features
The hydrazinyl group at position 2 introduces a nucleophilic site capable of hydrogen bonding and coordination with metal ions. The methyl groups at positions 4 and 5 create steric hindrance, influencing reactivity and intermolecular interactions. Density functional theory (DFT) calculations suggest that the electron-donating methyl groups stabilize the pyridine ring, while the hydrazinyl group enhances polarity .
Synthesis and Scalability
Synthetic Routes
The primary synthesis involves nucleophilic substitution of 2-chloro-4,5-dimethylpyridine (CAS 343268-69-9) with hydrazine hydrate under reflux conditions. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the chlorine atom is displaced by the hydrazinyl group. Typical solvents include ethanol or water, with yields ranging from 60% to 75% after purification.
Reaction Scheme:
Industrial Scalability
Industrial-scale production remains underexplored, but optimization strategies suggest that increasing reactant concentration and using catalytic bases (e.g., K₂CO₃) could improve efficiency. Continuous-flow reactors may mitigate exothermic risks associated with hydrazine handling .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
The hydrazinyl group undergoes oxidation with agents like hydrogen peroxide to form pyridine N-oxides, while reduction with sodium borohydride yields hydrazine derivatives. These reactions are pivotal for modifying the compound’s electronic properties.
Substitution Reactions
The hydrazinyl group participates in condensation reactions with carbonyl compounds to form hydrazones, which are intermediates in medicinal chemistry . For example, reaction with aldehydes generates Schiff bases with potential bioactivity .
Applications in Scientific Research
Organic Synthesis
This compound serves as a building block for synthesizing fused heterocycles. For instance, coupling with thiosemicarbazides yields 2-hydrazinylthiazole derivatives, which exhibit antimicrobial and antitubercular activities .
Derivative Class | Biological Activity | Reference |
---|---|---|
Hydrazinylthiazoles | Antitubercular | |
N-Pyridyl Hydrazones | Monoamine Oxidase Inhibition |
Medicinal Chemistry
Pyridine appended 2-hydrazinylthiazoles demonstrate drug-like properties (log P < 5, molecular weight < 500) and high gastrointestinal absorption, making them candidates for oral therapeutics . Compound 2j from the N-pyridyl-hydrazone series inhibits both MAO-A and MAO-B enzymes (IC₅₀ = 9.30 μM), suggesting utility in treating neurological disorders .
Comparison with Structural Analogues
Positional Isomers
-
2-Hydrazinyl-3,5-dimethylpyridine: Lacks the 4-methyl group, reducing steric hindrance and altering reactivity.
-
2-Hydrazinyl-4-methylpyridine: Absence of the 5-methyl group decreases lipophilicity, impacting membrane permeability.
Functional Group Variations
Replacing the hydrazinyl group with amino or hydroxyl groups diminishes metal-coordination capacity, highlighting the importance of the hydrazine moiety in catalysis .
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